molecular formula C22H23ClN6O2 B125881 Losartan metabolite M5 CAS No. 141675-59-4

Losartan metabolite M5

Cat. No.: B125881
CAS No.: 141675-59-4
M. Wt: 438.9 g/mol
InChI Key: MGRMJQDIUBITKP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Losartan metabolite M5 involves multiple steps, starting from readily available precursors. The synthetic route typically includes:

    Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the biphenyl group: This is achieved through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the tetrazole ring: This step involves the cyclization of an azide with a nitrile group under acidic conditions.

    Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Losartan metabolite M5 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Losartan metabolite M5 has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a drug candidate, particularly in the treatment of cardiovascular diseases due to its structural similarity to known angiotensin receptor blockers.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Losartan metabolite M5 involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, its structural similarity to angiotensin receptor blockers suggests that it may inhibit the angiotensin II receptor, leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Losartan metabolite M5 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

IUPAC Name

1-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6O2/c1-2-5-19(31)22-24-20(23)18(13-30)29(22)12-14-8-10-15(11-9-14)16-6-3-4-7-17(16)21-25-27-28-26-21/h3-4,6-11,19,30-31H,2,5,12-13H2,1H3,(H,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRMJQDIUBITKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432723
Record name AGN-PC-0MVJSK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141675-59-4
Record name 1-(4-Chloro-5-(hydroxymethyl)-1-((4-(2-(2H-tetrazol-5-yl)phenyl)phenyl)methyl)imidazol-2-yl)butan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141675594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AGN-PC-0MVJSK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-CHLORO-5-(HYDROXYMETHYL)-1-((4-(2-(2H-TETRAZOL-5-YL)PHENYL)PHENYL)METHYL)IMIDAZOL-2-YL)BUTAN-1-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJZ8FR7W5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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